Bienvenue dans la boutique en ligne BenchChem!

Anticancer agent 38

A431 epidermoid carcinoma Antiproliferative activity Sulfonylurea derivatives

Procure Anticancer agent 38 (compound 19) for A431-specific antiproliferative activity (IC50 5.2 µg/mL). Its 4-methylphenyl and 2-thiazolyl substitution ensures unmatched selectivity for EGFR-overexpressing cancer models versus analogs like Agents 35 & 37. High-purity (>98%) guarantees reproducible SAR data and eliminates confounding cross-reactivity with hepatocellular carcinoma pathways. Ideal as a robust A431-positive control and HePG2-negative control.

Molecular Formula C11H11N3OS
Molecular Weight 233.29 g/mol
CAS No. 69123-54-2
Cat. No. B3833673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 38
CAS69123-54-2
Molecular FormulaC11H11N3OS
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC=CS2
InChIInChI=1S/C11H11N3OS/c1-8-2-4-9(5-3-8)13-10(15)14-11-12-6-7-16-11/h2-7H,1H3,(H2,12,13,14,15)
InChIKeySCKHIOSDMOKXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 38 (CAS 69123-54-2): A Selective Thiazolyl-Arylurea for A431 Carcinoma Models


Anticancer agent 38 (also known as compound 19) is a synthetic small molecule belonging to the arylurea and sulfonylurea derivative class, with the systematic name N-(4-methylphenyl)-N'-2-thiazolyl urea . It is characterized by a central urea linker connecting a 4-methylphenyl ring and a 1,3-thiazol-2-yl heterocycle . The compound is primarily recognized for its antiproliferative activity against the A431 human epidermoid carcinoma cell line, where it demonstrates an IC50 of 5.2 µg/mL (approximately 22.3 µM, given its molecular weight of 233.29 g/mol) . Unlike broad-spectrum kinase inhibitors or cytotoxic agents, anticancer agent 38 exhibits a targeted, cell-line specific profile that is not universally replicated across all thiazolyl-urea analogs, making its precise structural identity critical for reproducible research outcomes in epidermal growth factor receptor (EGFR)-overexpressing cancer models [1].

Why A431-Targeted Anticancer Agent 38 Cannot Be Replaced by Generic Thiazolyl-Urea or Sulfonylurea Analogs


Substitution of anticancer agent 38 with structurally similar sulfonylurea or arylurea analogs (e.g., Anticancer Agent 35 or Anticancer Agent 37) is scientifically unjustified due to divergent cell line selectivity profiles, even within the same compound series [1]. While anticancer agent 38 exhibits its most potent reported activity in A431 cells (IC50 5.2 µg/mL), close structural analogs demonstrate markedly shifted selectivity: Anticancer Agent 35 (compound 10) shows a slightly lower IC50 of 4.0 µg/mL against A431 but also inhibits A549 and PACA2 cells, indicating a broader, less A431-centric profile [2]. Conversely, Anticancer Agent 37 (compound 18) displays an IC50 of 17.2 µg/mL against HePG2 hepatocellular carcinoma cells, with no reported activity against A431 cells, confirming that minor structural modifications in the aryl/thiazolyl substitution pattern fundamentally alter cellular targeting and potency . Therefore, assuming equipotency or functional interchangeability among these numbered agents based solely on shared sulfonylurea or thiazolyl-urea scaffolds constitutes a critical experimental design flaw. The precise 4-methylphenyl and 2-thiazolyl substitution pattern of anticancer agent 38 is essential for achieving the specific 5.2 µg/mL antiproliferative effect in A431 models; generic replacement with an unverified analog risks complete loss of activity in the intended cellular context.

Quantitative Differentiation: Anticancer Agent 38 vs. In-Class Comparators in A431 Carcinoma Models


Cell Line Selectivity: Anticancer Agent 38 Exhibits Preferential A431 Activity Over Multi-Target Sulfonylurea Analogs

Anticancer agent 38 demonstrates a focused antiproliferative profile, with its most potent reported activity occurring specifically against the A431 human epidermoid carcinoma cell line (IC50 = 5.2 µg/mL) . In contrast, Anticancer agent 35 (compound 10), a sulfonylurea derivative within the same broader series, inhibits A431 cells with an IC50 of 4.0 µg/mL, but also exhibits significant activity against A549 lung carcinoma (IC50 = 18.1 µg/mL) and PACA2 pancreatic cancer cells (IC50 = 18.9 µg/mL) [1]. While Anticancer agent 35 shows a slightly lower (i.e., more potent) IC50 value in A431 cells, its broader multi-cell line activity profile may introduce confounding variables in studies requiring A431-specific or EGFR-pathway-focused experimental designs. Anticancer agent 38, with its single reported cell line IC50 in the primary literature, offers a potentially cleaner tool compound for A431-centric investigations, where off-target cell line activity data for Anticancer agent 35 are known and could complicate data interpretation [1].

A431 epidermoid carcinoma Antiproliferative activity Sulfonylurea derivatives

Potency vs. Structural Analog: Anticancer Agent 38 Demonstrates Superior A431 Activity Relative to Certain Thiazolyl-Urea Derivatives

A structure-activity relationship (SAR) study by Sroor et al. (2022) evaluated a panel of thiazolyl-urea derivatives against the A431 cell line. In that study, compounds 9, 10, and 11 (corresponding to Anticancer agents 36, 35, and a related analog) exhibited IC50 values of 8.4, 18.1, and 19.7 µg/mL, respectively, against A431 cells [1]. Anticancer agent 38 (compound 19 in the same series), with an IC50 of 5.2 µg/mL, demonstrates a 1.6-fold improvement in potency over the most active comparator (compound 9; IC50 8.4 µg/mL) and a 3.5-fold improvement over compound 10 (Anticancer agent 35) in this specific assay context. This quantitative comparison, derived from the same primary research article, confirms that the specific structural features of compound 19 (the 4-methylphenyl substitution on the urea core) confer enhanced antiproliferative activity against A431 cells relative to other members of the thiazolyl-urea library, positioning Anticancer agent 38 as the optimized derivative for this particular cell line within the studied series [1].

Thiazolyl-urea A431 Antiproliferative activity

Differential Cell Line Targeting: Anticancer Agent 38 Is Ineffective Against HePG2 Cells, Unlike Anticancer Agent 37

The cell line selectivity of Anticancer agent 38 is sharply defined. While it inhibits A431 cell growth with an IC50 of 5.2 µg/mL, no significant activity is reported against HePG2 hepatocellular carcinoma cells [1]. In stark contrast, Anticancer agent 37 (compound 18), a closely related sulfonylurea analog, exhibits a primary antiproliferative effect against HePG2 cells (IC50 = 17.2 µg/mL) with no reported activity against A431 cells . This reciprocal selectivity profile (A431-active vs. HePG2-active) underscores the critical role of precise chemical structure in determining cellular targeting. Anticancer agent 38 is the appropriate selection for A431-based studies, whereas Anticancer agent 37 would be unsuitable and ineffective in this context. Procurement of the correct analog is therefore non-negotiable for achieving the intended biological outcome.

HePG2 A431 Selectivity profile

Physicochemical Differentiation: Anticancer Agent 38 Offers Favorable Drug-Likeness and Handling Properties

Beyond biological activity, the physicochemical properties of Anticancer agent 38 present practical advantages for in vitro and in vivo experimental workflows. The compound possesses a molecular weight of 233.29 g/mol and a calculated LogP value of 3.24 . This moderate lipophilicity balances cell permeability with aqueous solubility, and the compound has zero violations of Lipinski's Rule of Five, indicating favorable drug-like properties for cellular assays . In comparison, Anticancer agent 35 has a significantly higher molecular weight (379.48 g/mol) [1], which may impact solubility and formulation requirements. Furthermore, Anticancer agent 38 is reported to be stable at room temperature for shipping and storage, with recommended long-term storage at -20°C for up to 3 years in powder form . These defined storage and stability parameters reduce experimental variability associated with compound degradation.

Lipophilicity Solubility Rule of Five

Recommended Applications for Anticancer Agent 38 Based on Verified Differentiation Evidence


A431 Epidermoid Carcinoma Cell Line Studies Requiring a Selective Thiazolyl-Urea Tool Compound

Anticancer agent 38 is optimally deployed as a selective antiproliferative agent in A431 human epidermoid carcinoma cell models. Based on the SAR evidence showing its 1.6- to 3.5-fold potency advantage over earlier analogs in the same series [1], it is the preferred thiazolyl-urea derivative for studying EGFR-overexpressing cancer biology, provided the experimental objective requires maximal A431-specific activity. Its lack of reported activity against HePG2 cells ensures that observed effects are not confounded by unintended cross-reactivity with hepatocellular carcinoma pathways . Recommended for dose-response studies, combination therapy screens, or mechanistic investigations in A431 xenograft or in vitro models where a defined, single-cell-line-active agent is required.

Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry Optimization of Thiazolyl-Urea Scaffolds

As compound 19 within the Sroor et al. (2022) thiazolyl-urea library, Anticancer agent 38 serves as a key benchmark for SAR studies [1]. Its 4-methylphenyl substitution pattern confers enhanced A431 potency relative to other aryl/heteroaryl variants. Medicinal chemists and chemical biologists can utilize this compound as a reference standard when synthesizing and evaluating new thiazolyl-urea derivatives, directly comparing new analogs to the established 5.2 µg/mL IC50 baseline in A431 cells. Procurement of high-purity (>98%) Anticancer agent 38 ensures that observed differences in biological activity can be confidently attributed to structural modifications rather than impurities or batch variability.

Comparative Oncology Studies Evaluating Cell Line Selectivity of Sulfonylurea Derivatives

In experimental designs requiring a clear demonstration of cell line-specific activity, Anticancer agent 38 provides a robust positive control for A431 cell growth inhibition, while simultaneously serving as a negative control for HePG2 cell activity . This reciprocal selectivity profile, when used alongside Anticancer agent 37 (HePG2-active, A431-inactive), enables powerful comparative studies of structure-driven cell targeting mechanisms. This application scenario is particularly valuable for research groups investigating the molecular determinants of cancer cell line sensitivity to urea-based small molecules.

In Vitro Assay Development and High-Throughput Screening (HTS) for A431-Specific Antiproliferative Agents

The defined IC50 value of 5.2 µg/mL in A431 cells, coupled with the compound's favorable physicochemical properties (MW 233.29, LogP 3.24, zero Rule of Five violations) , makes Anticancer agent 38 an excellent reference standard or positive control for the development and validation of high-throughput screening assays targeting A431 cell proliferation. Its stability under recommended storage conditions (-20°C) and room temperature shipping tolerance ensure consistent performance across assay plates and experimental replicates, reducing technical variability in automated screening workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 38

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.